delta2-Cefotetan
CAS No.: 1332499-75-8
Cat. No.: VC0131944
Molecular Formula: C17H17N7O8S4
Molecular Weight: 575.604
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1332499-75-8 |
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Molecular Formula | C17H17N7O8S4 |
Molecular Weight | 575.604 |
IUPAC Name | (6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h3,7,13,15H,4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t7?,13?,15-,17+/m1/s1 |
Standard InChI Key | DBSPFHNCVUTGLP-IGTHYWETSA-N |
SMILES | CN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC |
Introduction
Chemical Identity and Properties
Chemical Nomenclature and Identification
Delta2-Cefotetan is chemically identified as (6R,7S)-7-[[[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid . This compound is registered with the Chemical Abstracts Service (CAS) under the registry number 1332499-75-8, providing a unique identifier for this specific isomer . The compound is also referred to as the Δ2-isomer of Cefotetan, indicating the specific position of a double bond within its structure that distinguishes it from the parent molecule .
Structural Characteristics
The structure of Delta2-Cefotetan maintains the core framework of cephamycin antibiotics while featuring a specific modification in the position of the double bond in the azabicyclo ring system. This structural characteristic is what defines it as the "delta-2" isomer. The molecular formula is C₁₇H₁₇N₇O₈S₄, containing 17 hydrogen atoms, 7 nitrogen atoms, 8 oxygen atoms, and 4 sulfur atoms . The molecule includes several key functional groups:
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A 1,3-dithietane ring system
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A methoxy group at the 7-position
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A tetrazole ring connected via a thio-methyl linkage
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Multiple carboxylic acid groups
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An amino group
Physical and Chemical Properties
The physical and chemical properties of Delta2-Cefotetan are critical for understanding its behavior in various pharmaceutical applications. Below is a table summarizing the key properties of the compound:
Property | Value/Description |
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Molecular Formula | C₁₇H₁₇N₇O₈S₄ |
CAS Registry Number | 1332499-75-8 |
Appearance | Solid compound |
Stereochemistry | (6R,7S) configuration |
Key Functional Groups | Carboxylic acid, amino, methoxy, tetrazole, dithietane |
Structural Feature | Δ2 double bond position in azabicyclo structure |
These properties collectively contribute to the compound's reactivity, stability, and potential applications in pharmaceutical synthesis .
Relationship to Cefotetan
Structural Comparison with Cefotetan
Delta2-Cefotetan is specifically the Δ2-isomer of Cefotetan, the parent compound. While Cefotetan is a semisynthetic cephamycin antibiotic with significant clinical applications, Delta2-Cefotetan differs in the position of a double bond in the azabicyclo structure . This seemingly minor structural difference significantly impacts the compound's properties and applications.
Cefotetan, the parent compound, is specifically identified as (6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . The key difference lies in the position of the double bond in the azabicyclo ring system, which is at the 2-position in Cefotetan but at the 3-position in Delta2-Cefotetan.
Synthesis and Preparation
Purification Methods
Obtaining pure Delta2-Cefotetan is essential for both research applications and potential pharmaceutical use. The purification process for cephalosporin compounds like Delta2-Cefotetan can be challenging due to their complex structure and multiple functional groups. Based on methods used for related compounds, purification may involve:
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Column chromatography techniques
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Chemical purification methods involving treatment with specific reagents
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Crystallization and recrystallization procedures
For example, in the purification of related Cefotetan compounds, methods involving treatment with acetyl chloride and potassium iodide in acetone have been developed, as well as column chromatography of aqueous solutions . These techniques might be adapted for the purification of Delta2-Cefotetan with modifications specific to its structural characteristics.
Applications and Research Significance
Role in Pharmaceutical Synthesis
Delta2-Cefotetan serves as a valuable intermediate in the preparation of cephalosporin compounds . Its specific structural features make it useful in synthetic pathways leading to various antibiotic derivatives. As an intermediate, it provides a platform for further chemical modifications to develop antibiotics with enhanced properties, such as:
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Improved spectrum of activity
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Enhanced stability against beta-lactamases
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Better pharmacokinetic profiles
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Reduced side effects
The availability of such intermediates is crucial for pharmaceutical research and development, enabling the exploration of structure-activity relationships and the optimization of antibiotic properties.
Research Applications
In research settings, Delta2-Cefotetan may serve multiple purposes:
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As a reference standard for analytical methods
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In studies of isomerization processes and their effects on antibiotic activity
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For investigating structure-activity relationships in cephamycin antibiotics
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To develop improved synthetic routes for cephalosporin derivatives
The study of such isomers contributes significantly to the understanding of how subtle structural changes can impact the biological activity and physical properties of antibiotic compounds.
Analytical Considerations
Identification Methods
The accurate identification and characterization of Delta2-Cefotetan are essential for quality control and research applications. Several analytical techniques can be employed for this purpose:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Particularly useful for confirming the position of the double bond that characterizes this isomer
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Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis
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Infrared (IR) spectroscopy: To identify functional groups
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High-Performance Liquid Chromatography (HPLC): For purity assessment and separation from related compounds
The specific analytical profiles would provide distinctive patterns that differentiate Delta2-Cefotetan from other Cefotetan isomers and related compounds.
Stability Considerations
Understanding the stability profile of Delta2-Cefotetan is crucial for its handling, storage, and applications. As a cephalosporin derivative, it likely shares some stability characteristics with related compounds, including:
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Sensitivity to extreme pH conditions
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Potential degradation under high temperatures
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Possible hydrolysis of the beta-lactam ring under certain conditions
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Considerations for storage to maintain chemical integrity
These stability factors would influence the handling procedures, formulation approaches, and shelf-life determinations for any applications involving Delta2-Cefotetan.
Comparative Analysis
Delta2-Cefotetan vs. Other Cefotetan Isomers
While the search results primarily focus on Delta2-Cefotetan, it is worth noting that other isomers of Cefotetan may exist, each with distinct properties. A comparative analysis would typically examine:
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Structural differences between isomers
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Relative stability and reactivity profiles
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Utility in pharmaceutical synthesis
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Potential biological activities
Such comparisons provide valuable insights into structure-property relationships within this class of compounds.
Position in Cephalosporin Development
Delta2-Cefotetan represents one element in the broader landscape of cephalosporin antibiotic development. Cephalosporins have evolved through several generations, with each successive generation generally offering improvements in spectrum, potency, or pharmacokinetic properties .
The study of specific isomers like Delta2-Cefotetan contributes to this evolutionary process by enhancing understanding of how structural modifications impact properties. This knowledge informs the rational design of new cephalosporin derivatives with optimized characteristics for clinical applications.
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